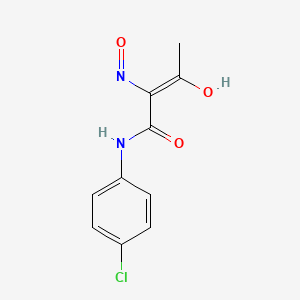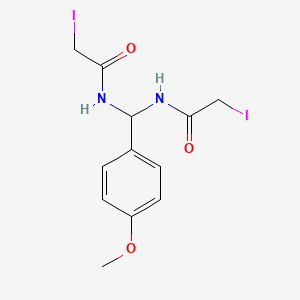
N-(4-Chloro-phenyl)-2-hydroxyimino-3-oxo-butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chloro-phenyl)-2-hydroxyimino-3-oxo-butyramide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a 4-chlorophenyl group attached to a hydroxyimino-3-oxo-butyramide backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-phenyl)-2-hydroxyimino-3-oxo-butyramide typically involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and hydrolysis to yield the desired product. Common reagents used in this synthesis include sulfuric acid, sodium hydroxide, and ethanol as a solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process includes careful control of temperature, pressure, and reaction time to ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-Chloro-phenyl)-2-hydroxyimino-3-oxo-butyramide undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-Chloro-phenyl)-2-hydroxyimino-3-oxo-butyramide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-Chloro-phenyl)-2-hydroxyimino-3-oxo-butyramide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-Chloro-phenyl)-2-hydroxyimino-3-oxo-butyramide can be compared with similar compounds such as:
N-(4-Chloro-phenyl)-3-oxo-butyramide: Lacks the hydroxyimino group, which may affect its reactivity and biological activity.
N-(4-Bromo-phenyl)-2-hydroxyimino-3-oxo-butyramide: The presence of a bromine atom instead of chlorine can influence its chemical properties and applications.
N-(4-Chloro-phenyl)-2-hydroxyimino-3-oxo-pentamide: The extended carbon chain may alter its physical and chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its reactivity and applications.
Properties
Molecular Formula |
C10H9ClN2O3 |
|---|---|
Molecular Weight |
240.64 g/mol |
IUPAC Name |
(E)-N-(4-chlorophenyl)-3-hydroxy-2-nitrosobut-2-enamide |
InChI |
InChI=1S/C10H9ClN2O3/c1-6(14)9(13-16)10(15)12-8-4-2-7(11)3-5-8/h2-5,14H,1H3,(H,12,15)/b9-6+ |
InChI Key |
LBMRKWGAKUIUIC-RMKNXTFCSA-N |
Isomeric SMILES |
C/C(=C(/C(=O)NC1=CC=C(C=C1)Cl)\N=O)/O |
Canonical SMILES |
CC(=C(C(=O)NC1=CC=C(C=C1)Cl)N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-1-(4-fluorophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide](/img/structure/B11987627.png)
![2,4-Dichloro-6-(2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol](/img/structure/B11987633.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide](/img/structure/B11987638.png)
![2-Hydroxy-N'-{(E)-[4-oxo-2-(1-pyrrolidinyl)-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}benzohydrazide](/img/structure/B11987641.png)
![2-methoxy-4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate](/img/structure/B11987653.png)

![4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11987664.png)


![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11987685.png)
![2-chloro-7-(4-methoxyphenyl)-6-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11987691.png)
![3-(biphenyl-4-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11987699.png)
![9-Bromo-2-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11987706.png)
![(5Z)-3-Isobutyl-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11987713.png)
